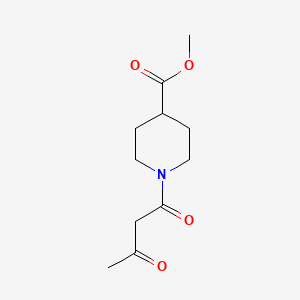

Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate

説明

BenchChem offers high-quality Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-8(13)7-10(14)12-5-3-9(4-6-12)11(15)16-2/h9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJIAZNZYCFTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N1CCC(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure analysis of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate

This guide provides an in-depth technical analysis of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate , a functionalized piperidine scaffold critical in the synthesis of heterocyclic pharmaceutical intermediates.

Executive Summary

Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate (CAS: 1016520-87-8) acts as a bifunctional building block in medicinal chemistry. It combines a piperidine-4-carboxylate core (common in analgesics and GPCR ligands) with a

This guide details the structural dynamics, synthesis protocols, and validation methodologies required to utilize this compound effectively in drug development.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate |

| Common Name | N-Acetoacetyl-isonipecotic acid methyl ester |

| CAS Number | 1016520-87-8 |

| Molecular Formula | |

| Molecular Weight | 227.26 g/mol |

| Physical State | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| Key Functional Groups | Methyl Ester ( |

Structural Dissection & Synthetic Logic[1]

The molecule is constructed by acetoacetylating the nitrogen of Methyl piperidine-4-carboxylate (Methyl Isonipecotate). Understanding the electronic environment of the amide bond is critical for analysis.

The "Tertiary Amide" Analytical Challenge

Unlike secondary

-

Tautomerism: The molecule exists overwhelmingly in the Keto form .

-

Rotamerism: The partial double-bond character of the

amide bond restricts rotation. This leads to distinct cis (E) and trans (Z) conformers observable in NMR at room temperature.[1]

Synthetic Pathway Visualization

The most robust synthesis involves the reaction of methyl isonipecotate with diketene (or its acetone adduct equivalent, 2,2,6-trimethyl-4H-1,3-dioxin-4-one) to prevent polymerization side-reactions common with free acetoacetic acid.

Figure 1: Synthetic pathway via nucleophilic ring opening of diketene equivalents.[1]

Spectroscopic Analysis Strategy

Accurate characterization requires distinguishing between impurities and inherent rotamers.

Nuclear Magnetic Resonance ( H NMR)

The spectrum will appear "messy" due to rotamers (typically a 60:40 or 70:30 ratio).[1] Do not interpret split peaks as impurities without integration checks.

-

Solvent:

or -

Key Signals (Chemical Shifts

):-

3.69 ppm (s, 3H): Methyl ester (

).[1] Usually sharp, may show slight splitting if rotamer influence is long-range. -

3.55 & 3.50 ppm (s, 2H total): The

-methylene of the acetoacetyl group ( -

2.28 & 2.25 ppm (s, 3H total): Terminal methyl ketone (

). Also appears as dual signals. -

4.40 - 2.80 ppm (m, 4H): Piperidine ring protons

to Nitrogen.[1] Extremely broad or complex multiplets due to ring inversion and amide rotamers. -

2.55 ppm (m, 1H): Methine proton at C4.[1]

-

Expert Tip: To confirm purity vs. rotamers, run a Variable Temperature (VT) NMR at 80°C (in DMSO-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Molecular Ion:

[1] -

Adducts:

[1] -

Fragmentation: Loss of the methoxy group (

) or cleavage of the amide bond is common under high collision energy.

Infrared Spectroscopy (FT-IR)

Look for the "Three Carbonyl" signature:

-

~1735 cm

: Ester -

~1715 cm

: Ketone -

~1640 cm

: Tertiary Amide

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate (10g scale).

Materials

-

Methyl piperidine-4-carboxylate (Methyl isonipecotate): 43.8 mmol

-

2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Diketene-acetone adduct): 48.0 mmol (1.1 eq)

-

Xylene (anhydrous): 50 mL[1]

Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with Methyl piperidine-4-carboxylate and Xylene.

-

Activation: Add the Diketene-acetone adduct. Note: This reagent releases acetone and generates reactive ketene in situ at high temperatures.[1]

-

Reaction: Heat the mixture to 120°C (reflux) for 4 hours. Monitor by TLC (5% MeOH in DCM, stain with

).[1]-

Observation: Evolution of acetone vapor (ensure condenser is efficient or use a trap).

-

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

-

Purification:

-

The crude oil is often >90% pure.

-

If necessary, purify via Flash Column Chromatography :

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 0%

5% Methanol in Dichloromethane.

-

-

Alternative: Distillation is difficult due to high boiling point and thermal instability of the

-keto amide; chromatography is preferred.

-

Quality Control & Stability Workflow

The

Figure 2: Analytical decision tree for validating structure and purity.

Stability Note

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Reactivity: Avoid prolonged exposure to primary amines unless reaction is intended (transamidation risk).

References

-

Sigma-Aldrich.[2] Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate Product Detail. Retrieved from (Note: Search CAS 1016520-87-8).

-

PubChem.[3][4][5][6] Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Laurella, S., et al. (2012).[1][7] Analysis of Tautomerism in

-Ketoamides by Nuclear Magnetic Resonance. Journal of Applied Solution Chemistry and Modeling. (Provides grounding for keto-enol/rotamer analysis in this class of compounds). -

Clemens, R. J. (1986).[1] Diketene. Chemical Reviews, 86(2), 241-318.[1] (Authoritative review on the synthesis of acetoacetylated derivatives using diketene).

Sources

- 1. rsc.org [rsc.org]

- 2. Acetoacetyl | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C20H24N2O2 | CID 2724430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride | C8H14ClNO3 | CID 2771296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate (C11H17NO4) [pubchemlite.lcsb.uni.lu]

- 7. View of Analysis of Tautomerism in β-Ketobuanamides by Nuclear Magnetic Resonance: Substituent, Temperature and Solvent Effects [lifescienceglobal.com]

A Technical Guide for Medicinal Chemists: The Strategic Role of Methyl 1-(3-Oxobutanoyl)piperidine-4-carboxylate as a Versatile Synthetic Intermediate

This guide provides an in-depth analysis of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate, a key building block in the synthesis of complex, biologically active molecules. We will explore its synthesis, chemical properties, and, most importantly, its strategic application in the construction of medicinally relevant scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering expert insights into its synthetic utility.

Introduction: Unveiling a Key Synthetic Building Block

In the intricate world of medicinal chemistry, the piperidine ring stands as one of the most prevalent N-heterocyclic scaffolds found in FDA-approved drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure. When combined with a reactive β-keto ester moiety, as seen in Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate, the result is a highly versatile and valuable intermediate for the synthesis of a diverse array of bioactive compounds.

This guide will delve into the chemical properties and synthetic applications of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate, demonstrating its utility in the creation of more complex molecular architectures. While not a therapeutic agent in itself, its role as a foundational component in multi-step syntheses is critical for the development of novel drug candidates.

Physicochemical Properties and Synthesis

A thorough understanding of the molecule's characteristics is fundamental to its effective application in synthesis.

Physicochemical Data

| Property | Value |

| Molecular Formula | C11H17NO4 |

| Molecular Weight | 227.26 g/mol |

| CAS Number | 142851-03-8 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68-72 °C |

| Boiling Point | 338.9±32.0 °C at 760 mmHg |

| Density | 1.169±0.06 g/cm³ |

General Synthetic Protocol

The synthesis of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is typically achieved through the acylation of a piperidine derivative. A common and efficient method involves the reaction of methyl piperidine-4-carboxylate with a suitable acetoacetylating agent, such as diketene or methyl acetoacetate.

Protocol: Synthesis via Acylation with Methyl Acetoacetate

-

Reaction Setup: To a solution of methyl piperidine-4-carboxylate (1.0 eq) in an aprotic solvent such as toluene or dichloromethane, add methyl acetoacetate (1.1 eq).

-

Heating: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate as a solid.

Applications in the Synthesis of Bioactive Molecules

The true value of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate lies in its role as a precursor to more complex, biologically active molecules. The presence of both a piperidine ring and a reactive β-keto ester allows for a wide range of chemical transformations.

Intermediate in the Synthesis of JAK Inhibitors

Janus kinase (JAK) inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The piperidine scaffold is a common feature in many JAK inhibitors, providing a key interaction point with the target protein. Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate has been utilized in the synthesis of potent and selective JAK inhibitors.

A notable application is in the synthesis of compounds that target the JAK family of tyrosine kinases. The β-keto ester functionality of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate allows for the construction of a pyrazole ring, a common bioisostere in kinase inhibitors, through condensation with a hydrazine derivative.

Workflow: Synthesis of a Pyrazole-Piperidine Scaffold for JAK Inhibitors

Caption: Synthetic workflow for a JAK inhibitor core.

Precursor for Novel Heterocyclic Systems

The reactivity of the β-keto ester group in Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate makes it an excellent starting material for the synthesis of various heterocyclic systems. Through carefully chosen reaction partners and conditions, it can be transformed into pyrimidines, pyridones, and other medicinally relevant scaffolds.

Experimental Protocol: Synthesis of a Dihydropyrimidinone via Biginelli-type Reaction

-

Reaction Mixture: In a round-bottom flask, combine Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), and urea or thiourea (1.2 eq) in ethanol.

-

Catalysis: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., HCl).

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Purification: The crude product can be washed with cold ethanol and then recrystallized or purified by column chromatography to yield the desired dihydropyrimidinone derivative.

Workflow: Heterocycle Synthesis via Biginelli Reaction

Caption: Synthesis of a dihydropyrimidinone scaffold.

Conclusion and Future Perspectives

Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is a prime example of a non-bioactive molecule holding significant power in the medicinal chemist's toolkit. Its value is not in its own therapeutic potential, but in the potential it unlocks for the creation of novel and complex drug candidates. The combination of a privileged piperidine scaffold and a versatile β-keto ester functionality ensures its continued relevance in the synthesis of next-generation therapeutics.

Future applications will likely see this intermediate used in the construction of increasingly complex molecular architectures, including macrocycles and spirocycles, as synthetic methodologies continue to advance. Its strategic use will undoubtedly contribute to the discovery of new medicines for years to come.

References

-

Synthesis and Application of Piperidine Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

The Biginelli Reaction: A Review on its Synthesis and Applications. European Journal of Organic Chemistry. [Link]

-

Janus Kinase (JAK) Inhibitors: A Review of Their Application in Autoimmune Diseases. Nature Reviews Drug Discovery. [Link]

Reactivity profile of the 3-oxobutanoyl group in piperidine esters

An In-depth Technical Guide to the Reactivity Profile of the 3-Oxobutanoyl Group in Piperidine Esters

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals.[1][2] When functionalized with a 3-oxobutanoyl (acetoacetyl) group, particularly within an ester linkage, the resulting molecule presents a rich and nuanced reactivity profile. This guide offers an in-depth exploration of this profile, designed for researchers, scientists, and drug development professionals. We will dissect the intricate interplay of keto-enol tautomerism, the dual nucleophilic and electrophilic nature of the moiety, and its inherent stability challenges. By understanding these core chemical principles, scientists can better harness the synthetic potential of these versatile building blocks and anticipate their behavior in complex biological systems.

The Core Structural Motif: An Overview

The 3-oxobutanoyl group, a classic β-keto system, imparts a unique set of chemical characteristics to the parent piperidine ester. The piperidine moiety itself is not merely a passive scaffold; its basic nitrogen and conformational flexibility can influence the reactivity of the appended sidechain. The primary locus of reactivity is the 1,3-dicarbonyl system, which creates two key reactive centers: the acidic α-carbon (C2) situated between the two carbonyls, and the electrophilic carbonyl carbons themselves. This duality is the foundation of its synthetic utility.

The Dynamic Equilibrium: Keto-Enol Tautomerism

A defining feature of the 3-oxobutanoyl group is its existence as an equilibrium mixture of keto and enol tautomers.[3] Unlike simple ketones where the keto form predominates, the enol form in β-keto esters is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation of the double bond with the ester carbonyl.[3] This equilibrium is not static and is highly sensitive to environmental conditions.

Factors Influencing the Keto-Enol Equilibrium:

-

Solvent: This is a critical factor. Non-polar solvents stabilize the intramolecularly hydrogen-bonded enol form, shifting the equilibrium in its favor. Conversely, polar, hydrogen-bond-accepting solvents can disrupt this internal hydrogen bond, favoring the keto tautomer.[3][4]

-

Temperature: Changes in temperature can alter the position of the equilibrium, necessitating consistent experimental conditions for reproducible results.[3]

-

Concentration: The relative concentration of the tautomers can be influenced by the overall solute concentration, although this effect is often less pronounced than the solvent effect.

The existence of both tautomers means that the molecule can react through different pathways simultaneously, a crucial consideration for reaction planning and mechanistic studies.

Caption: Keto-enol equilibrium in a 3-oxobutanoyl system.

The Nucleophilic Center: Reactivity of the α-Carbon

The protons on the α-carbon (C2) are significantly acidic (pKa ≈ 11 in DMSO for ethyl acetoacetate) because the resulting carbanion (enolate) is resonance-stabilized by both adjacent carbonyl groups. This makes the α-carbon the primary site of nucleophilic reactivity.

Enolate Formation and Subsequent Reactions:

The formation of the enolate is typically achieved using a suitable base. The choice of base is critical to avoid unwanted side reactions, such as saponification of the ester. Non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed. Once formed, this potent carbon nucleophile can participate in a wide range of bond-forming reactions.[5]

-

Alkylation: Reaction with alkyl halides (SN2 reaction) to form new carbon-carbon bonds. Primary alkyl halides are most effective to avoid competing elimination reactions.[5]

-

Acylation: Reaction with acyl chlorides or anhydrides to introduce another acyl group, forming a β-tricarbonyl system.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.[6]

Caption: General workflow for the functionalization of the α-carbon.

Experimental Protocol: α-Alkylation of a Piperidine Acetoacetate

Objective: To introduce a benzyl group at the α-position of a model piperidine acetoacetate.

Materials:

-

Model Piperidine Acetoacetate (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl Bromide (1.1 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Brine

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the NaH dispersion.

-

Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully via cannula.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the piperidine acetoacetate in anhydrous THF to the NaH suspension dropwise. Causality: This slow addition controls the evolution of H₂ gas as the enolate is formed.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Electrophilic Centers: Reactivity of the Carbonyls

The 3-oxobutanoyl group features two electrophilic carbonyl carbons: the ketone at C3 and the ester at C1.[7] These sites are susceptible to attack by nucleophiles.

-

Ketone (C3): Generally, the ketone carbonyl is more electrophilic and reactive towards nucleophiles than the ester carbonyl.[8] It can undergo reactions such as reduction (e.g., with NaBH₄) to form a secondary alcohol, or addition of organometallic reagents.

-

Ester (C1): The ester carbonyl is less reactive due to the resonance donation from the adjacent oxygen atom. However, it can still undergo nucleophilic acyl substitution with strong nucleophiles or under forcing conditions, leading to amides or other esters (transesterification).[8] It can also be reduced by strong reducing agents like LiAlH₄.

Caption: Relative electrophilicity of the ketone and ester carbonyls.

Stability and Degradation Pathways

Understanding the stability of 3-oxobutanoyl piperidine esters is crucial, especially in drug development where shelf-life and metabolic stability are paramount.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and alcohol. The piperidine nitrogen can act as an internal base, potentially influencing the rate of hydrolysis.

-

Thermal Degradation: At elevated temperatures, β-keto esters can undergo decarboxylation, particularly if the ester is hydrolyzed to the corresponding β-keto acid. Piperazine, a related heterocycle, has been shown to degrade at temperatures above 135 °C.[9]

-

Oxidation: The piperidine ring itself can be susceptible to oxidation.[10] The α-carbon, particularly in its enol or enolate form, can also be a site for oxidative cleavage.

Caption: Potential degradation pathways for the title compounds.

Analytical Characterization

A multi-technique approach is required for the unambiguous characterization of these molecules and the analysis of their reactions.

| Technique | Application | Key Observables |

| ¹H NMR | Structural elucidation; Determination of keto-enol ratio. | Distinct signals for keto (-CH₂-) and enol (=CH-) protons. The enol hydroxyl proton is often a broad singlet far downfield (~12-13 ppm).[3] |

| ¹³C NMR | Structural confirmation. | Signals for three distinct carbonyl/enol carbons; characteristic shifts for piperidine ring carbons. |

| IR Spec. | Functional group identification. | Two distinct C=O stretching bands for the keto and ester groups in the keto tautomer. In the enol tautomer, these bands shift due to conjugation and are accompanied by a broad O-H stretch. |

| Mass Spec. | Molecular weight determination; structural fragmentation. | Provides the molecular ion peak for mass confirmation. Fragmentation patterns can help confirm the structure. |

| HPLC | Purity assessment; reaction monitoring. | Used with a suitable column (e.g., C18) and detector (e.g., UV) to separate the compound from impurities and track reaction progress.[11] |

Protocol: Determination of Keto-Enol Ratio by ¹H NMR Spectroscopy

Objective: To quantify the relative amounts of the keto and enol tautomers in a given solvent.

Procedure:

-

Accurately prepare a solution of the 3-oxobutanoyl piperidine ester of known concentration in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ value to allow for full relaxation of all protons, which is crucial for accurate integration.

-

Identify the unique, well-resolved signals corresponding to the keto and enol forms. Typically, these are the α-protons of the keto form (a singlet integrating to 2H) and the vinylic proton of the enol form (a singlet integrating to 1H).[3]

-

Carefully integrate these respective signals.

-

Calculate the molar percentage of each tautomer.

-

Let I(keto) be the integral of the keto α-protons and I(enol) be the integral of the enol vinylic proton.

-

% Keto = [ (I(keto) / 2) / ( (I(keto) / 2) + I(enol) ) ] * 100

-

% Enol = [ I(enol) / ( (I(keto) / 2) + I(enol) ) ] * 100

-

-

The equilibrium constant (Keq = [enol]/[keto]) can be calculated from these percentages.

Conclusion

The 3-oxobutanoyl group imbues piperidine esters with a versatile and predictable reactivity profile, governed by the principles of keto-enol tautomerism and the distinct nucleophilic and electrophilic centers within the molecule. Its acidic α-carbon serves as a powerful handle for C-C bond formation, while its electrophilic carbonyls offer sites for reduction and other nucleophilic additions. For the medicinal chemist, this scaffold is a valuable platform for molecular elaboration. A thorough understanding of its reactivity, influencing factors like solvent choice, and potential degradation pathways is essential for its successful application in the synthesis of complex molecular architectures and the development of novel therapeutic agents.

References

- BenchChem. Addressing keto-enol tautomerism in the analysis of β-keto esters.

- Iagolenko, I., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters.

- Iagolenko, I., et al. (2019). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. ChemRxiv.

- Allen, G. & Dwek, R.A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing.

- ResearchGate. (2021). Possible keto-enol tautomerism of β-keto ester IV.

- BenchChem. Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution.

- Frolov, N.A. & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Open Research@CSIR-NIScPR. (Year N/A).

- El-Gazzar, A.A., et al. (2021).

- Jones, S.P., et al. (2022).

- BenchChem. (2026). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.

- Gassama, A., et al. (2015).

- BenchChem. An In-depth Technical Guide to 2-(Piperidin-1-yl)

- ResearchGate. (2021).

- Jones, S.P., et al. (2022).

- Gorska, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Ashenhurst, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry.

- Jones, S.P., et al. (2022).

- Crash Course. (2020). Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. YouTube.

- LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.

- Padwa, A., et al. (1996).

- Freeman, S.A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

- LoPachin, R.M. & Gavin, T. (2014).

- MDPI. (Year N/A). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- LibreTexts Chemistry. (Year N/A). 9.2. Common nucleophilic substitution reactions.

- PubChem. (2026). 2-Adamantyl 1-(3,3-dimethyl-2-oxobutanoyl)

- PubChem. (S)-1-(3,3-Dimethyl-2-oxo-pentanoyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester.

- ResearchGate. (2025). Synthesis of polyhydroxy piperidines and their analogues: A novel approach towards selective inhibitors of ??-glucosidase.

- Frolov, N.A. & Vereshchagin, A.N. (2023).

- Google Patents. (Year N/A). The HPLC analytical approach of 3-amino piperidine.

- Cik, G., et al. (Year N/A). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Fathalla, M.F., et al. (Year N/A). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Journal Name.

- ResearchGate. (Year N/A). Possible degradation pathways of piperidinium-functionalized polyethylene.

- PubMed Central. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design.

- PubMed. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

A Technical Guide to Novel Piperidine-4-Carboxylate Intermediates in Pharmaceutical Research

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of FDA-approved therapeutics.[1][2] This guide provides an in-depth technical exploration of piperidine-4-carboxylate intermediates, a critical subclass of building blocks for drug discovery. We will dissect core synthetic strategies, detail key chemical transformations for generating molecular diversity, and provide field-proven insights into the causal relationships between structural modifications and desired pharmaceutical properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile intermediates in their research pipelines.

The Piperidine-4-Carboxylate Scaffold: A Position of Privilege in Drug Design

The six-membered saturated nitrogen heterocycle of piperidine offers a unique combination of properties that make it exceptionally valuable for drug design.[3] Unlike flat, aromatic systems, its sp³-hybridized carbon framework provides conformational flexibility, allowing molecules to adopt optimal three-dimensional geometries to fit into the complex binding pockets of biological targets.[2][4] The piperidine-4-carboxylate moiety specifically places a versatile chemical handle—the carboxylate group—on a conformationally defined ring, while the ring nitrogen provides a key site for modulation of physicochemical properties.

Key Advantages of the Scaffold:

-

Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH. This positive charge can be crucial for forming salt bridges with target proteins and significantly enhances aqueous solubility. The choice of substituent on this nitrogen allows chemists to fine-tune lipophilicity (LogP) and metabolic stability.[2]

-

Vectorial Exit Points for SAR: The core structure provides multiple, distinct vectors for chemical modification. The nitrogen (N1 position) and the carboxylate (C4 position) are the most common points for derivatization, allowing for systematic Structure-Activity Relationship (SAR) studies.[5]

-

Improved Pharmacokinetics: The piperidine motif is generally associated with favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties and can improve a drug candidate's transport through biological membranes.[2][6]

Core Synthetic Strategies for Piperidine-4-Carboxylate Intermediates

Access to a robust supply of piperidine-4-carboxylate intermediates is the first critical step in any discovery campaign. Method selection is driven by factors such as required scale, desired substitution patterns, and stereochemical control.

Classical Approaches: Reduction of Pyridine Precursors

The most established and scalable method for producing simple piperidine-4-carboxylates is the catalytic hydrogenation of their corresponding pyridine precursors.[1] This method is industrially viable for producing large quantities of the basic scaffold.

-

Causality Behind Catalyst Choice: The choice of catalyst (e.g., Palladium, Platinum, Rhodium) and conditions (pressure, temperature, solvent) is critical. For instance, Rhodium catalysts may be more effective for hydrogenating substituted pyridines under milder conditions.[3] Platinum-based catalysts are often used for complete saturation, while careful selection of Palladium catalysts can sometimes achieve chemoselectivity, leaving other reducible groups intact.[3]

De Novo Ring Construction: Cyclization Strategies

Intramolecular cyclization reactions offer a powerful way to build the piperidine ring with pre-defined substituents.[3] These methods are particularly valuable for creating complex or chiral intermediates that are not accessible via pyridine reduction.

-

Reductive Amination Cascades: A common strategy involves the cyclization of linear amino-aldehydes or ketones. For example, an iridium(III)-catalyzed cascade can achieve stereoselective synthesis by combining hydroxyl oxidation, intermolecular amination, and intramolecular imine reduction in a single pot.[3] This approach is elegant because it builds complexity rapidly while controlling stereochemistry.

Asymmetric Synthesis for Chiral Scaffolds

As drug targets become more sophisticated, the demand for enantiopure therapeutics has grown.[6] Asymmetric synthesis of piperidine intermediates ensures that only the desired, biologically active stereoisomer is produced.

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as α-amino acids, to construct the piperidine ring. The inherent stereochemistry of the starting material is transferred to the final product, providing excellent enantiomeric control.[7]

-

Catalytic Asymmetric Reduction: The reduction of prochiral ketones or imines using chiral catalysts (e.g., oxazaborolidine or enzyme-based ketoreductases) is a key strategy for establishing stereocenters.[8] This method is highly valuable for producing specific enantiomers like (S)-N-Boc-3-hydroxypiperidine, a crucial intermediate for kinase inhibitors.[8]

Workflow for Intermediate Synthesis

The following diagram illustrates a generalized workflow, contrasting the classical reduction pathway with a modern asymmetric cyclization approach.

Key Transformations: Building a Diverse Chemical Library

Once the core intermediate is synthesized, its true power is unlocked through functionalization. The choice of reaction is dictated by the need to probe specific interactions within the target's binding site.

N-Functionalization: Tuning for Potency and Properties

The piperidine nitrogen is the most frequently modified position.

-

Protecting Group Strategy: The nitrogen is often protected to allow for selective reactions elsewhere on the molecule. The tert-butyloxycarbonyl (Boc) group is common due to its stability and ease of removal under acidic conditions.[9] The benzyloxycarbonyl (Cbz) group is an alternative, removed by hydrogenolysis. The choice is strategic: if a molecule contains other reducible groups (like a nitro group), acidic Boc deprotection is preferred over hydrogenolysis to avoid undesired side reactions.

-

N-Alkylation and N-Arylation: After deprotection, the secondary amine can be functionalized via reductive amination or nucleophilic substitution to introduce alkyl groups. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to attach aryl or heteroaryl moieties, which are often critical for binding affinity.

C4-Carboxylate Manipulation

The ester at the C4 position is rarely the final desired functionality. It serves as a versatile precursor for other groups.

-

Amide Coupling: The ester is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to form amides. This is a cornerstone of library synthesis, as the R-group of the amine can be varied extensively to explore SAR.

-

Reduction: The ester or the resulting amide can be reduced (e.g., with LiAlH₄) to furnish the corresponding alcohol or amine, providing further opportunities for diversification.

Site-Selective C-H Functionalization

A frontier in medicinal chemistry is the direct functionalization of C-H bonds.[10] This allows for late-stage modification of the piperidine ring at positions other than N1 or C4, without requiring a complete re-synthesis.

-

Catalyst and Directing Group Control: Rhodium-catalyzed C-H insertion reactions can be directed to specific positions on the piperidine ring. The choice of both the catalyst and the nitrogen protecting group can control the site selectivity. For example, using an N-Boc protecting group with a specific rhodium catalyst may favor functionalization at the C2 position, while a different catalyst and protecting group combination can direct the reaction to the C4 position.[10][11] This level of control is transformative, enabling the synthesis of previously inaccessible positional analogues.

Experimental Protocol: Synthesis of a Key Fentanyl Analogue Intermediate

To provide a practical, field-proven example, this section details a robust, multi-step synthesis of methyl 4-(phenylamino)piperidine-4-carboxylate, a precursor for highly active narcotic analgesics like remifentanil.[12] This protocol is designed to be self-validating, with clear steps and expected outcomes.

Objective: To synthesize methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (Compound 5 ) starting from 1-benzylpiperidin-4-one.

Overall Reaction Scheme: 1-benzylpiperidin-4-one → Anilino-nitrile (2 ) → Anilino-amide (3 ) → Anilino-acid (4 ) → Anilino-ester (5 )

Part 1: Strecker-type synthesis of 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile (2)

-

Materials:

-

1-benzylpiperidin-4-one (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium Cyanide (KCN) (4.0 eq)

-

Glacial Acetic Acid

-

Chloroform (CHCl₃)

-

-

Procedure:

-

To a stirred solution of 1-benzylpiperidin-4-one in CHCl₃, add aniline followed by glacial acetic acid (30-50 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of KCN in water, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 48 hours.

-

Monitor reaction completion by TLC.

-

Perform an aqueous workup, extracting the product into CHCl₃. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Expected Outcome: The product 2 is typically obtained in high yield (85-95%) and can often be used in the next step without further purification.[12]

Part 2: Selective Hydrolysis to 1-benzyl-4-(phenylamino)piperidine-4-carboxamide (3)

-

Materials:

-

Anilino-nitrile 2 (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Procedure:

-

Add compound 2 portion-wise to ice-cold, concentrated H₂SO₄ with vigorous stirring.

-

After the addition is complete, stir the mixture at room temperature for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice and basify with a concentrated NaOH solution to pH > 10.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layers, and concentrate to yield the amide 3 .

-

-

Expected Outcome: This selective hydrolysis of the nitrile to the amide is a robust transformation.

Part 3: Vigorous Hydrolysis and Esterification to Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (5)

-

Materials:

-

Anilino-amide 3 (1.0 eq)

-

Potassium Hydroxide (KOH) (4.0 eq)

-

1,2-Propylene Glycol

-

Thionyl Chloride (SOCl₂)

-

Methanol (MeOH)

-

-

Procedure (Hydrolysis to Acid 4):

-

Reflux a mixture of amide 3 , solid KOH, and a phase-transfer catalyst (e.g., 18-crown-6) in 1,2-propylene glycol at 170-180 °C for 24 hours.

-

Cool the mixture, dilute with water, and carefully acidify with concentrated HCl to pH ≈ 6 to precipitate the amino acid 4 . Isolate by filtration.

-

-

Procedure (Esterification to Ester 5):

-

Suspend the crude amino acid 4 in methanol.

-

Add SOCl₂ dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Remove the solvent under reduced pressure. Perform a standard aqueous workup by basifying the residue and extracting with an organic solvent.

-

Purify by column chromatography.

-

-

Expected Outcome: The final anilino-ester 5 is isolated as a viscous oil or crystalline solid. The overall yield for the three steps (nitrile to ester) is in the range of 40-45%.[12]

Conclusion and Future Outlook

Piperidine-4-carboxylate intermediates are, and will remain, indispensable tools in pharmaceutical research. Their inherent structural and physicochemical advantages provide a reliable foundation for building novel therapeutics.[13] While classical synthetic methods remain relevant for large-scale production, the future of the field lies in the continued development of novel, efficient, and stereoselective methodologies. Emerging areas such as biocatalysis, which uses enzymes for highly specific C-H oxidation, and radical cross-coupling reactions are set to further expand the chemical space accessible from these core intermediates.[4] By combining these cutting-edge techniques with the robust, foundational chemistry of the piperidine scaffold, researchers are well-equipped to design the next generation of life-saving medicines.

References

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Google Cloud.

- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. (n.d.). BenchChem.

- The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). BenchChem.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.).

- Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. (n.d.).

- A new asymmetric synthetic route to substituted piperidines. (2025).

- N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Z-piperidine-4-carboxamidine. (n.d.). Chem-Impex.

- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid

- Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024). ChemistryViews.

- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistryviews.org [chemistryviews.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

Application Note and Protocol for the Synthesis of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and efficient method for the acetoacetylation of Methyl piperidine-4-carboxylate using diketene. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed experimental procedure, mechanistic insights, safety protocols, and data presentation.

Introduction and Scientific Background

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties, making the development of novel piperidine derivatives a key focus in medicinal chemistry. Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is a β-keto amide derivative of piperidine that holds significant potential as a versatile intermediate for the synthesis of more complex molecules. The presence of the β-keto amide functionality provides multiple reactive sites for further chemical transformations.

The synthesis of β-keto amides can be achieved through various methods, including the reaction of amines with β-keto acids or esters.[2][3] However, the use of diketene as an acetoacetylating agent offers a direct and atom-economical approach.[2][4] Diketene is a highly reactive organic compound that readily undergoes nucleophilic attack by amines to form acetoacetamides.[4] This reaction is typically efficient and proceeds under mild conditions.

This protocol leverages the nucleophilicity of the secondary amine in Methyl piperidine-4-carboxylate to facilitate a direct reaction with diketene, yielding the desired product. The causality behind this experimental design lies in the inherent reactivity of the strained four-membered ring of diketene, which readily opens upon attack by a nucleophile like the piperidine nitrogen.

Reaction Mechanism and Workflow

The synthesis of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate proceeds via the nucleophilic addition of the secondary amine of Methyl piperidine-4-carboxylate to the carbonyl group of diketene. The reaction mechanism is outlined below.

Proposed Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the nitrogen atom of Methyl piperidine-4-carboxylate on the electrophilic carbonyl carbon of the β-lactone ring in diketene. This is followed by the opening of the strained four-membered ring to form a tetrahedral intermediate. Subsequent proton transfer and rearrangement lead to the formation of the stable β-keto amide product.

Caption: Proposed mechanism for the synthesis.

Experimental Workflow

The overall experimental workflow is designed for efficiency and safety, involving reaction setup, monitoring, work-up, and purification of the final product.

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is a proposed method based on established chemical principles for the acetoacetylation of secondary amines.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Methyl piperidine-4-carboxylate | ≥98% | e.g., Sigma-Aldrich | 2971-79-1 |

| Diketene | Stabilized, ≥98% | e.g., Sigma-Aldrich | 674-82-8 |

| Dichloromethane (DCM), anhydrous | ACS Grade | e.g., Fisher Scientific | 75-09-2 |

| Saturated aqueous sodium bicarbonate | Laboratory Grade | - | - |

| Brine (Saturated aqueous NaCl) | Laboratory Grade | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | e.g., Acros Organics | 7487-88-9 |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | e.g., MilliporeSigma | 7631-86-9 |

| Ethyl acetate for chromatography | HPLC Grade | e.g., VWR Chemicals | 141-78-6 |

| Hexanes for chromatography | HPLC Grade | e.g., VWR Chemicals | 110-54-3 |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Ice bath

-

Magnetic stir plate

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Methyl piperidine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Diketene: Slowly add diketene (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material (Methyl piperidine-4-carboxylate) indicates the completion of the reaction.

-

Work-up: Upon completion, cool the reaction mixture again to 0 °C and slowly quench with saturated aqueous sodium bicarbonate solution to neutralize any unreacted diketene and acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) | Equivalents |

| Methyl piperidine-4-carboxylate | 143.18 | 10.0 | 1.43 g | 1.0 |

| Diketene | 84.07 | 11.0 | 0.92 g (approx. 0.84 mL) | 1.1 |

| Dichloromethane (DCM) | - | - | 50 mL | - |

| Expected Product | 227.26 | - | - | - |

| Theoretical Yield | - | - | 2.27 g | - |

Safety and Handling Precautions

Diketene is a highly toxic, flammable, and reactive substance and should be handled with extreme caution in a well-ventilated chemical fume hood. [5][6][7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Diketene Handling: Diketene is a lachrymator and can cause severe irritation to the eyes, skin, and respiratory tract.[9] It is also flammable and can polymerize violently in the presence of acids or bases.[8] Store diketene at low temperatures (2-8 °C) and away from incompatible materials.[7]

-

Methyl piperidine-4-carboxylate Handling: This compound is a corrosive liquid and can cause skin and eye irritation.[10] Handle in a well-ventilated area and avoid contact with skin and eyes.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization and Expected Results

The final product, Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The ¹H NMR spectrum is expected to show characteristic peaks for the methyl ester, the piperidine ring protons, and the protons of the acetoacetyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy should show characteristic absorption bands for the ester carbonyl, amide carbonyl, and ketone carbonyl groups.

-

Yield: The expected yield for this reaction is typically in the range of 70-90%, depending on the purity of the starting materials and the efficiency of the purification process.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate. The described method, utilizing the reaction of Methyl piperidine-4-carboxylate with diketene, is an efficient and direct route to this valuable synthetic intermediate. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this compound for its application in drug discovery and development programs.

References

-

Beilstein Journals. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]

-

New Jersey Department of Health. Hazard Summary: Diketene. Retrieved from [Link]

-

Filo. (2025, July 31). What are the storage requirements for diketene as per technical standards. Retrieved from [Link]

-

ResearchGate. (2025, August 10). A new beta-keto amide synthesis. Retrieved from [Link]

-

PubChem. Diketene. Retrieved from [Link]

-

International Chemical Safety Cards (ICSCs). ICSC 1280 - DIKETENE. Retrieved from [Link]

-

Wikipedia. Diketene. Retrieved from [Link]

-

Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

- 1. Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Diketene - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. nj.gov [nj.gov]

- 7. What are the storage requirements for diketene as per technical standards.. [askfilo.com]

- 8. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ICSC 1280 - DIKETENE [chemicalsafety.ilo.org]

- 10. fishersci.com [fishersci.com]

Technical Support Center: Purification of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this intermediate in high purity. We will address common issues through a troubleshooting-focused Q&A format, provide validated protocols, and explain the chemical principles behind our recommendations.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequent challenges observed during the purification of Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate, a molecule whose structure presents a unique combination of purification hurdles: a basic piperidine nitrogen and a sensitive β-keto ester moiety.

Q1: My product is showing significant peak tailing during silica gel column chromatography. What's causing this and how can I fix it?

A: This is the most common issue encountered with piperidine-containing compounds. The root cause is an acid-base interaction between the basic nitrogen atom of your piperidine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to a non-uniform elution front, resulting in broad, tailing peaks and poor separation.[1]

Troubleshooting Steps:

-

Mobile Phase Modification (Primary Solution): The most effective and widely used solution is to add a basic modifier to your eluent. This additive "masks" the acidic sites on the silica, preventing your compound from binding too strongly.

-

Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexane). Start with 0.5% and optimize. This is the go-to method for most applications.[1]

-

Ammonia: For more strongly basic compounds, a solution of 7N ammonia in methanol (typically added at 1-2% to the mobile phase) can be highly effective.[1]

-

-

Stationary Phase Modification: If mobile phase additives are insufficient or undesirable for downstream applications, consider an alternative stationary phase.

-

Reverse-Phase Chromatography: For a different selectivity profile, reverse-phase (C18) chromatography can be employed. In this case, an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is added to the mobile phase (e.g., acetonitrile/water) to protonate the piperidine nitrogen, which typically improves peak shape.[1]

Q2: I'm observing two closely-spaced spots on my TLC plate, even after column chromatography. Is my compound still impure?

A: Not necessarily. This is a classic characteristic of β-keto esters. The issue often arises from keto-enol tautomerism . The α-protons (protons on the carbon between the two carbonyl groups) are acidic, allowing the compound to exist as an equilibrium mixture of the keto and enol forms.[2][3]

-

Keto Form: The standard structure with two C=O groups.

-

Enol Form: A C=C double bond with an adjacent -OH group.

These two tautomers have slightly different polarities and can sometimes resolve into two separate spots on a TLC plate or two peaks in HPLC/GC analysis.[3]

Verification Steps:

-

NMR Spectroscopy: The most definitive way to confirm tautomerism is through ¹H NMR. You will typically see two sets of signals corresponding to both the keto and enol forms. For example, the enol form will show a characteristic vinyl proton signal and a broad hydroxyl proton signal.[2]

-

Solvent Polarity: The position of the keto-enol equilibrium is solvent-dependent. Try running TLCs in different solvent systems (e.g., one highly polar, one less polar) to see if the ratio of the spots changes.

-

No Further Separation: If the two spots co-elute and the NMR confirms a single compound existing as tautomers, no further purification is needed. The product is sufficiently pure for most synthetic purposes.[4]

Q3: My overall yield is low after purification, and the final product is a yellow or brown oil. What is causing this degradation?

A: This points to the chemical instability of the β-keto ester functional group, which can be sensitive to both pH and temperature.[5]

Potential Causes & Solutions:

-

Hydrolysis and Decarboxylation: Prolonged exposure to acidic or basic conditions (including the silica gel itself) can catalyze hydrolysis of the methyl ester or, more critically, cleavage of the bond between the carbonyl carbons, followed by decarboxylation.

-

Solution: Minimize the time your compound spends on the column. Use flash chromatography with slightly higher pressure rather than gravity chromatography. Neutralize the crude reaction mixture carefully before purification.

-

-

Thermal Degradation: β-Keto esters can be thermally labile.[6]

-

Solution: When removing solvent on a rotary evaporator, use a water bath temperature no higher than 40°C. Avoid prolonged heating.

-

-

Oxidation: Piperidine derivatives can be susceptible to air oxidation over time, often leading to discoloration.[7]

-

Solution: Purify the compound as soon as possible after the reaction workup. For long-term storage, keep the purified product under an inert atmosphere (nitrogen or argon) at a low temperature.

-

Q4: How can I perform a quick "pre-purification" to remove baseline impurities before committing to chromatography?

A: An acid-base extraction is an exceptionally effective and rapid method for cleaning up crude reaction mixtures containing basic compounds like your target molecule. This technique efficiently separates your basic product from neutral or acidic impurities.[6][7] See Protocol 3 for a detailed methodology. The principle is to protonate your basic piperidine with an aqueous acid, pulling it into the aqueous layer while non-basic impurities remain in the organic layer. Then, by basifying the aqueous layer, you deprotonate your compound, allowing it to be re-extracted into a fresh organic solvent.

Section 2: Step-by-Step Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate the peak tailing issues discussed in Q1.

-

Solvent System Selection:

-

Begin by finding a suitable solvent system using TLC. A good system will give your product an Rf value of ~0.3.

-

A common starting point is 30-50% ethyl acetate in hexane.

-

Crucially, add 0.5% triethylamine (TEA) to the pre-mixed solvent system.

-

-

Column Packing:

-

Select an appropriate size flash column for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight).

-

Pack the column using the selected eluent (containing TEA) as a slurry. Do not pack dry.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Elute the column with the TEA-modified solvent system. You can use isocratic (constant solvent composition) or a polarity gradient.

-

Collect fractions and monitor them by TLC.

-

-

Product Isolation:

-

Combine the pure fractions (as determined by TLC).

-

Remove the solvent under reduced pressure (max 40°C water bath) to yield the purified product.

-

Protocol 2: Recrystallization

This method is ideal if your crude product is a solid and has >85% purity.

-

Solvent Screening:

-

Place ~20 mg of your crude material into several small test tubes.

-

Add a few drops of different solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, diethyl ether) to each tube.

-

A good recrystallization solvent will dissolve your compound poorly at room temperature but completely upon heating. An anti-solvent is one in which the compound is insoluble even when hot.

-

-

Dissolution:

-

Place the bulk of the crude product in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

-

Once crystal formation appears complete, cool the flask further in an ice bath for 30 minutes to maximize yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Protocol 3: Initial Cleanup via Acid-Base Extraction

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

-

Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1M aqueous HCl (2 x 10 mL per gram).

-

What's happening: Your basic product becomes a protonated salt and moves into the aqueous (bottom) layer. Neutral and acidic impurities remain in the organic (top) layer.

-

-

Separate Layers: Combine the aqueous layers. The organic layer can now be discarded.

-

Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is >10.

-

Re-extraction: Extract the now neutral product back into a fresh organic solvent (ethyl acetate or DCM, 3 x 10 mL per gram).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a pre-purified product ready for chromatography or recrystallization.[7]

Section 3: Visual Guides and Data

Purification Strategy Decision Flowchart

The following diagram outlines a logical workflow for selecting the appropriate purification technique.

Caption: Decision workflow for selecting a purification method.

Table 1: Recommended Starting Solvent Systems for Chromatography

| Stationary Phase | Typical Eluent System | Modifier | Primary Use Case |

| Silica Gel | Ethyl Acetate / Hexane | 0.5% Triethylamine | General purpose, most common method. |

| Alumina (Basic) | Ethyl Acetate / Hexane | None | For strongly basic compounds or when TEA is not desired. |

| Reverse Phase (C18) | Acetonitrile / Water | 0.1% TFA or Formic Acid | Alternative selectivity; good for removing polar impurities. |

Section 4: Frequently Asked Questions (FAQs)

-

FAQ 1: My compound is an oil. Can I still use recrystallization? It is very difficult to recrystallize an oil directly. However, sometimes an impure oil can be induced to crystallize. Alternatively, you can attempt to form a solid salt derivative (e.g., a hydrochloride or oxalate salt) of your basic compound, recrystallize the salt, and then liberate the free base. For this specific compound, chromatography is the more straightforward approach for an oily product.

-

FAQ 2: How do I store the purified Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate? Due to potential for oxidation and degradation, the purified compound should be stored in a sealed vial under an inert atmosphere (argon or nitrogen) in a freezer (-20°C) for long-term stability.

-

FAQ 3: What are the key differences between using silica and alumina? Silica gel is acidic, making it suitable for a wide range of neutral and acidic compounds but problematic for bases without a modifier. Basic alumina is, as the name implies, basic, which makes it inherently better for purifying basic compounds like piperidines without additives, but it can cause degradation of base-sensitive compounds. Neutral alumina is less reactive and serves as a good middle ground.

References

- Benchchem.

-

Yadav, J. S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. [Link]

- Benchchem.

-

ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

- Benchchem.

- Benchchem. A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.

-

PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

-

ResearchGate. Transesterfication of β-keto esters during gas chromatography and their tautomers separation. [Link]

- Ivanović, M. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.

-

Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

- Košak, U., Kovač, A., & Gobec, S. (2012).

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

PubChem. Methyl 1-(3-oxobutanoyl)piperidine-4-carboxylate. [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

-

Clancy, E., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. [Link]

-

Baxendale, I. R., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Navigating the Solubility Challenges of Piperidine-4-Carboxylate Beta-Keto Amides

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with piperidine-4-carboxylate beta-keto amides. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, field-proven insights. Our goal is to empower you with the knowledge to not only solve solubility issues but also to understand the underlying chemical principles governing these phenomena.

Introduction: The Solubility Conundrum of a Privileged Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable pharmacological properties.[1][2] When functionalized as a 4-carboxylate beta-keto amide, this scaffold offers a unique combination of hydrogen bond donors and acceptors, as well as a degree of conformational flexibility. However, these very features can also contribute to strong intermolecular interactions, leading to high crystal lattice energy and, consequently, poor aqueous solubility. This guide will walk you through a systematic approach to understanding and overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when working with these complex molecules.

Q1: Why is my piperidine-4-carboxylate beta-keto amide derivative poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of these compounds typically arises from a combination of factors. The piperidine ring itself, while containing a basic nitrogen, can be part of a larger, more lipophilic structure. Furthermore, the beta-keto amide functionality can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult for water to disrupt. The overall solubility is a delicate balance between the molecule's lipophilicity (logP), its solid-state properties (crystal packing), and its ionization state (pKa).[3]

Q2: What is the very first step I should take to address the poor solubility of my compound?

A2: The initial and most critical step is to obtain a quantitative measure of your compound's baseline solubility. The shake-flask method is a widely accepted standard for determining thermodynamic solubility.[4] This will provide a reliable benchmark against which you can evaluate the effectiveness of any solubility enhancement techniques you employ.

Q3: My compound has precipitated out of my DMSO stock solution upon storage. What should I do?

A3: Precipitation from a DMSO stock solution is a common issue, often caused by storage at low temperatures or the use of a supersaturated solution.[3] To resolve this, you can gently warm the solution to room temperature to see if the compound redissolves. To prevent this in the future, consider storing your DMSO stocks at room temperature (if the compound's stability permits) or preparing less concentrated stock solutions. For critical experiments, it is always best practice to prepare fresh solutions.[3]

Q4: When is it appropriate to move beyond simple pH or co-solvent adjustments?

A4: If you find that pH modification and the use of common co-solvents do not achieve the desired solubility for your experimental needs, or if you require a solid form with improved dissolution characteristics for in vivo studies, it is time to explore more advanced strategies.[3] These can include salt formation, co-crystallization, or the use of complexation agents like cyclodextrins.

In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to tackling solubility problems, complete with step-by-step protocols and the rationale behind each technique.

Guide 1: Foundational Strategies - pH and Co-solvent Modification

The ionization state of your molecule can dramatically influence its solubility. The piperidine nitrogen is basic, and the beta-keto amide may have an acidic proton, making the overall molecule's solubility pH-dependent.

Caption: A systematic workflow for determining the pH-solubility profile of a compound.

-

Preparation: Add an excess amount of your solid piperidine-4-carboxylate beta-keto amide to a series of vials, each containing a buffer of a specific pH. Ensure there is enough solid to maintain a saturated solution.[5]

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand, permitting the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.[5]

-

Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[6]

-